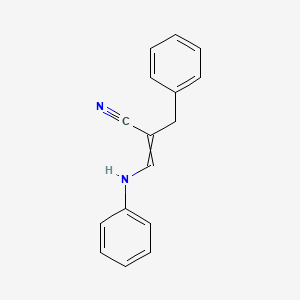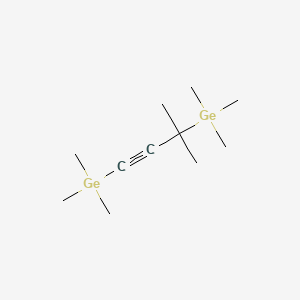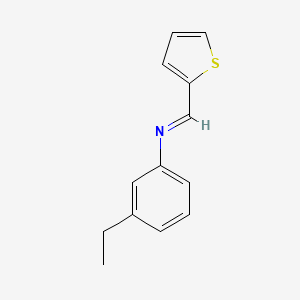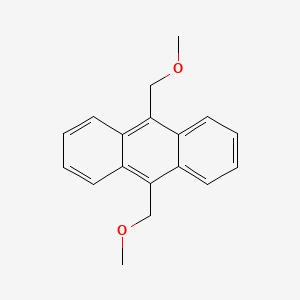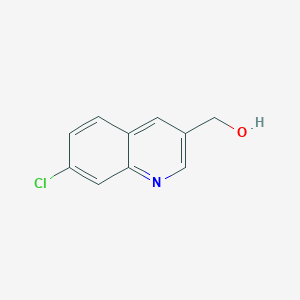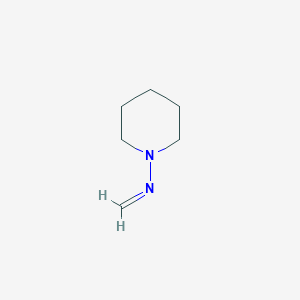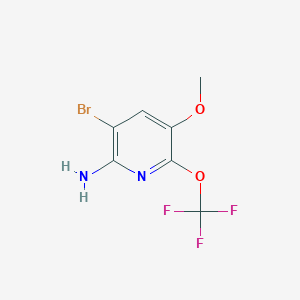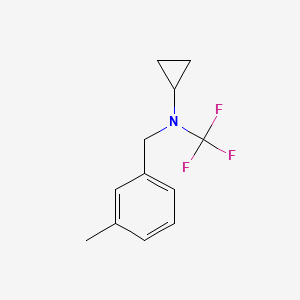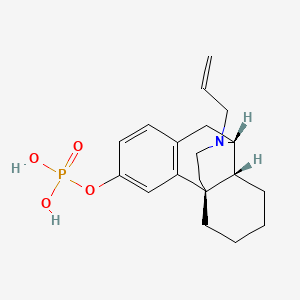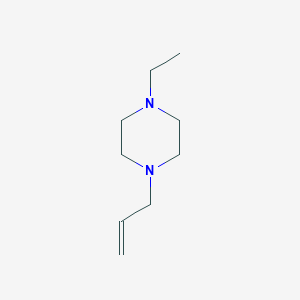
1-Ethyl-4-(prop-2-en-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(prop-2-en-1-yl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features an ethyl group and a prop-2-en-1-yl group attached to the piperazine ring, making it a versatile molecule in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(prop-2-en-1-yl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-ethylpiperazine with allyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-ethylpiperazine in an appropriate solvent such as dichloromethane.
- Add a base, such as potassium carbonate, to the solution.
- Slowly add allyl bromide to the mixture while maintaining a controlled temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and continuous flow processes may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4-(prop-2-en-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of new compounds with substituted functional groups.
Applications De Recherche Scientifique
1-Ethyl-4-(prop-2-en-1-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(prop-2-en-1-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethylpiperazine: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
4-Allylpiperazine: Contains an allyl group but lacks the ethyl group, affecting its reactivity and applications.
1-Methyl-4-(prop-2-en-1-yl)piperazine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
Uniqueness
1-Ethyl-4-(prop-2-en-1-yl)piperazine is unique due to the presence of both ethyl and prop-2-en-1-yl groups, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
91086-12-3 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-ethyl-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-3-5-11-8-6-10(4-2)7-9-11/h3H,1,4-9H2,2H3 |
Clé InChI |
XWXCDNMCZSATHC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


